molecular formula C9H21BO3Si B1460586 (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid CAS No. 1330780-75-0

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

Cat. No.: B1460586
CAS No.: 1330780-75-0
M. Wt: 216.16 g/mol
InChI Key: PMOUNRQWZVVAKC-VOTSOKGWSA-N
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Description

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is a versatile organoboron compound widely used in organic synthesis. Its unique structure, featuring a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group, makes it valuable for various chemical transformations. This compound is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Formation of Vinyl Boronic Acid: The protected intermediate undergoes a hydroboration reaction with a boron source, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or rhodium.

    Oxidation: The resulting boronate ester is oxidized to the corresponding boronic acid using an oxidizing agent like hydrogen peroxide or sodium perborate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .

Types of Reactions:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

    Substitution: The tert-butyldimethylsilyl group can be selectively removed under mild conditions using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tetrabutylammonium fluoride, acetic acid.

Major Products:

    Oxidation: Boronic esters, alcohols.

    Reduction: Boranes.

    Substitution: Deprotected alcohols.

Scientific Research Applications

(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

  • (E)-3-(Hydroxyprop-1-en-1-yl)boronic acid
  • (E)-3-(Methoxyprop-1-en-1-yl)boronic acid
  • (E)-3-(Ethoxyprop-1-en-1-yl)boronic acid

Comparison: (E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxyl group, which provides enhanced stability and selectivity in reactions. This protection allows for selective deprotection and subsequent functionalization, making it more versatile compared to its analogs .

Properties

IUPAC Name

[(E)-3-[tert-butyl(dimethyl)silyl]oxyprop-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BO3Si/c1-9(2,3)14(4,5)13-8-6-7-10(11)12/h6-7,11-12H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOUNRQWZVVAKC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CO[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 2
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 3
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 5
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid
Reactant of Route 6
(E)-(3-((tert-Butyldimethylsilyl)oxy)prop-1-en-1-yl)boronic acid

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